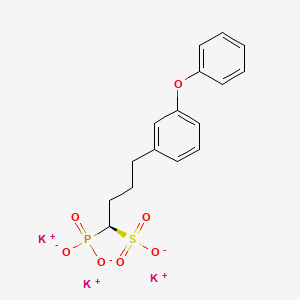
Ezb5WC3F9S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is a complex organic compound that features a phenoxyphenyl group, a phosphonate group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate typically involves multiple steps, starting with the preparation of the 3-phenoxyphenyl intermediate. This intermediate can be synthesized through a series of reactions involving phenol and bromobenzene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols and amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, amines, and substituted sulfonates .
Scientific Research Applications
Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group can interact with aromatic amino acids in proteins, while the phosphonate and sulfonate groups can form strong ionic interactions with metal ions and other charged species . These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxyphenyl-containing 1,3-diketones: These compounds share the phenoxyphenyl group and have similar reactivity.
2-(3-Phenoxyphenyl)isovaleric acid: This compound also contains the phenoxyphenyl group and exhibits similar chemical behavior.
Uniqueness
Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is unique due to the presence of both phosphonate and sulfonate groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential for diverse applications .
Properties
CAS No. |
157126-16-4 |
|---|---|
Molecular Formula |
C16H16K3O7PS |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
tripotassium;(1R)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m1.../s1 |
InChI Key |
DRADVLDMPYYQDB-UFRNLTNDSA-K |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















